molecular formula C7H12O3 B009721 Methyl 2-methoxy-2-methylcyclopropane-1-carboxylate CAS No. 106711-03-9

Methyl 2-methoxy-2-methylcyclopropane-1-carboxylate

Cat. No. B009721
M. Wt: 144.17 g/mol
InChI Key: LPXAEMHNYWXEQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-methoxy-2-methylcyclopropane-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications. It is a cyclopropane derivative that has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of Methyl 2-methoxy-2-methylcyclopropane-1-carboxylate is not well understood. However, it has been suggested that this compound may act as a nucleophile in various reactions due to the presence of the methoxy and methyl groups in its structure. Additionally, it has been proposed that this compound may act as a chiral auxiliary in asymmetric synthesis due to its chiral nature.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Methyl 2-methoxy-2-methylcyclopropane-1-carboxylate. However, it has been reported that this compound may have antimicrobial and antifungal properties. Furthermore, it has been suggested that this compound may have potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

Methyl 2-methoxy-2-methylcyclopropane-1-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. It has also been reported to be a versatile starting material for the synthesis of various compounds. However, there are limitations associated with the use of this compound in lab experiments. It can be difficult to purify this compound due to its high boiling point and low solubility in common solvents. Additionally, the toxicity of this compound is not well understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of Methyl 2-methoxy-2-methylcyclopropane-1-carboxylate. One potential direction is the exploration of its potential as an anticancer agent. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in catalysis and asymmetric synthesis. Furthermore, the toxicity of this compound needs to be investigated to determine its safety for use in various experiments.

Synthesis Methods

Methyl 2-methoxy-2-methylcyclopropane-1-carboxylate has been synthesized using various methods. One of the most common methods is the reaction of methyl 2-methoxyacrylate with diazomethane in the presence of a catalyst. Another method involves the reaction of 2-methoxy-2-methylcyclopropanecarboxylic acid with methanol in the presence of a dehydrating agent. The synthesis of this compound has also been achieved using other methods such as the reaction of 2-methoxy-2-methylcyclopropanecarboxylic acid with diazomethane and the reaction of 2-methyl-2-(methoxycarbonyl)cyclopropanecarboxylic acid with methanol.

Scientific Research Applications

Methyl 2-methoxy-2-methylcyclopropane-1-carboxylate has been widely used in scientific research due to its diverse applications. It has been used as a starting material for the synthesis of various compounds such as amino acids, peptides, and natural products. This compound has also been used as a chiral auxiliary in asymmetric synthesis. Furthermore, it has been utilized as a ligand in catalysis and as a reagent in organic synthesis.

properties

CAS RN

106711-03-9

Product Name

Methyl 2-methoxy-2-methylcyclopropane-1-carboxylate

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

methyl 2-methoxy-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C7H12O3/c1-7(10-3)4-5(7)6(8)9-2/h5H,4H2,1-3H3

InChI Key

LPXAEMHNYWXEQI-UHFFFAOYSA-N

SMILES

CC1(CC1C(=O)OC)OC

Canonical SMILES

CC1(CC1C(=O)OC)OC

synonyms

Cyclopropanecarboxylic acid, 2-methoxy-2-methyl-, methyl ester (9CI)

Origin of Product

United States

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